molecular formula C13H19NO B13046297 (S)-Cyclopropyl(2-propoxyphenyl)methanamine

(S)-Cyclopropyl(2-propoxyphenyl)methanamine

Cat. No.: B13046297
M. Wt: 205.30 g/mol
InChI Key: CWNLHYVCOKSDDV-ZDUSSCGKSA-N
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Description

(S)-Cyclopropyl(2-propoxyphenyl)methanamine is a chiral amine compound characterized by a cyclopropyl group attached to a 2-propoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Cyclopropyl(2-propoxyphenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the 2-Propoxyphenyl Moiety: This step involves the formation of a carbon-carbon bond between the cyclopropyl group and the 2-propoxyphenyl group. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

    Introduction of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-Cyclopropyl(2-propoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-Cyclopropyl(2-propoxyphenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Cyclopropyl(2-propoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(2-methoxyphenyl)methanamine
  • Cyclopropyl(2-ethoxyphenyl)methanamine
  • Cyclopropyl(2-butoxyphenyl)methanamine

Uniqueness

(S)-Cyclopropyl(2-propoxyphenyl)methanamine is unique due to its specific chiral configuration and the presence of the propoxy group. This configuration can lead to distinct biological and chemical properties compared to its analogs, making it a valuable compound for specific applications.

Biological Activity

(S)-Cyclopropyl(2-propoxyphenyl)methanamine is an organic compound that has garnered attention due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H17_{17}N and a molecular weight of approximately 205.30 g/mol. Its structure includes a cyclopropyl group, a propoxyphenyl moiety, and a methanamine backbone, which contribute to its unique pharmacological properties. The stereochemistry of the compound is significant, as it influences its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in relation to serotonin receptors. Specifically, it has been studied for its interactions with the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control.

The compound acts as a selective agonist for the 5-HT2C receptor, leading to modulation of neurotransmission and metabolic processes. Its selectivity against other serotonin receptors (5-HT2A and 5-HT2B) has been highlighted in several studies, making it a candidate for therapeutic applications in mood disorders and obesity management .

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the alkoxyl substituent on the aromatic ring significantly affect the potency and selectivity of cyclopropyl(2-propoxyphenyl)methanamine towards the 5-HT2C receptor. For instance, compounds with different alkoxyl groups have demonstrated varying degrees of agonistic activity:

Compound NameEC50 (nM)Selectivity Ratio (5-HT2C/5-HT2A)
This compoundTBDTBD
Compound A2189-fold
Compound B4.2600-fold

These findings underscore the importance of specific structural features in determining receptor affinity and selectivity .

Case Studies

  • Antipsychotic Properties : In behavioral tests using the amphetamine-induced hyperactivity model, compounds derived from the cyclopropyl(2-propoxyphenyl)methanamine scaffold exhibited antipsychotic properties. These studies indicated that certain derivatives could effectively mitigate hyperactivity by acting on serotonin pathways .
  • Neurotransmission Modulation : A study focused on the modulation of neurotransmission revealed that this compound could influence serotonin levels in vivo, suggesting potential applications in treating depression and anxiety disorders .
  • Comparative Analysis : In comparison with similar compounds, such as (R)-Cyclopropyl(2-propoxyphenyl)methanamine and other alkoxyl-substituted phenylcyclopropanes, this compound displayed enhanced selectivity for the 5-HT2C receptor while maintaining lower activity at 5-HT2A and 5-HT2B receptors .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(S)-cyclopropyl-(2-propoxyphenyl)methanamine

InChI

InChI=1S/C13H19NO/c1-2-9-15-12-6-4-3-5-11(12)13(14)10-7-8-10/h3-6,10,13H,2,7-9,14H2,1H3/t13-/m0/s1

InChI Key

CWNLHYVCOKSDDV-ZDUSSCGKSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1[C@H](C2CC2)N

Canonical SMILES

CCCOC1=CC=CC=C1C(C2CC2)N

Origin of Product

United States

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